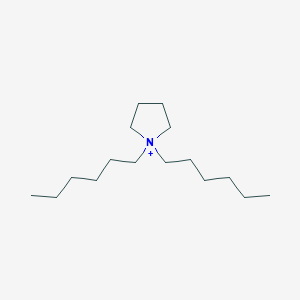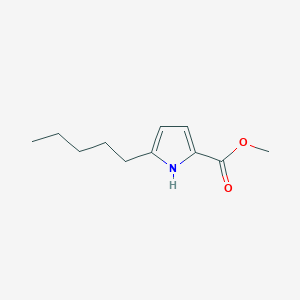![molecular formula C14H17NO4 B14179170 (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate CAS No. 922735-37-3](/img/structure/B14179170.png)
(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate is an organic compound with a complex structure It features a cyano group, a methoxyphenyl group, and an acetate group attached to a propan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-[(4-methoxyphenyl)methoxy]propan-2-ol. This intermediate can be synthesized through the reaction of 4-methoxybenzyl alcohol with propylene oxide under basic conditions.
The next step involves the introduction of the cyano group. This can be achieved by reacting the intermediate with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The final step is the acetylation of the resulting compound using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-[(4-methoxyphenyl)methoxy]propan-2-ol.
Reduction: (2R)-1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate.
Substitution: Products depend on the nucleophile used, such as (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl amine.
Applications De Recherche Scientifique
(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the acetate group can participate in ester hydrolysis reactions, releasing active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-Cyano-3-[(4-hydroxyphenyl)methoxy]propan-2-yl acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and binding properties, making it distinct from similar compounds.
Propriétés
Numéro CAS |
922735-37-3 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
[(2R)-1-cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C14H17NO4/c1-11(16)19-14(7-8-15)10-18-9-12-3-5-13(17-2)6-4-12/h3-6,14H,7,9-10H2,1-2H3/t14-/m1/s1 |
Clé InChI |
XZUZHEHURSDPCD-CQSZACIVSA-N |
SMILES isomérique |
CC(=O)O[C@H](CC#N)COCC1=CC=C(C=C1)OC |
SMILES canonique |
CC(=O)OC(CC#N)COCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)

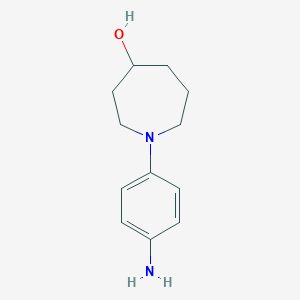
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
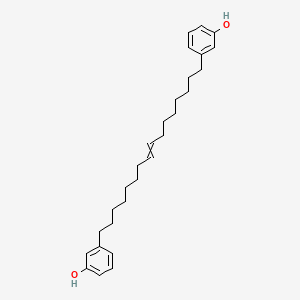
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
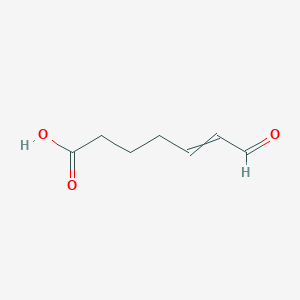
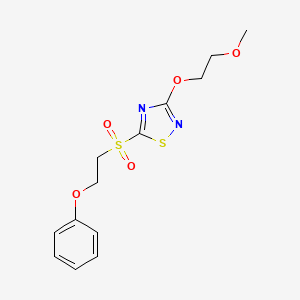
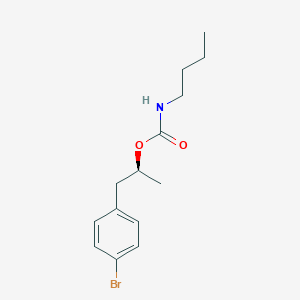
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
